2-(4-Cyano-3-phenylcarbamoylmethylsulfanyl-isothiazol-5-ylsulfanyl)-N-phenyl-acetamide
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Overview
Description
2-[(4-CYANO-3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,2-THIAZOL-5-YL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound featuring a thiazole ring, a cyano group, and a phenylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CYANO-3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,2-THIAZOL-5-YL)SULFANYL]-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the nucleophilic addition of a thiazole derivative to a phenylcarbamoyl methyl sulfanyl intermediate. The reaction conditions often require a catalytic amount of sodium hydroxide in an organic solvent such as acetone at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-CYANO-3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,2-THIAZOL-5-YL)SULFANYL]-N-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and phenylcarbamoyl moiety are crucial for these interactions, as they can form hydrogen bonds and hydrophobic interactions with the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-CYANO-3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,2-THIAZOL-5-YL)SULFANYL]-N-PHENYLACETAMIDE
- 2-[(4-CYANO-3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,2-THIAZOL-5-YL)SULFANYL]-N-METHYLACETAMIDE
- 2-[(4-CYANO-3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,2-THIAZOL-5-YL)SULFANYL]-N-ETHYLACETAMIDE
Uniqueness
The unique combination of the thiazole ring, cyano group, and phenylcarbamoyl moiety in 2-[(4-CYANO-3-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,2-THIAZOL-5-YL)SULFANYL]-N-PHENYLACETAMIDE provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H16N4O2S3 |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-[[3-(2-anilino-2-oxoethyl)sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C20H16N4O2S3/c21-11-16-19(27-12-17(25)22-14-7-3-1-4-8-14)24-29-20(16)28-13-18(26)23-15-9-5-2-6-10-15/h1-10H,12-13H2,(H,22,25)(H,23,26) |
InChI Key |
QYNJYFBJDDPFNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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